molecular formula C6H5ClN4 B15225238 7-Chloroimidazo[1,2-c]pyrimidin-2-amine

7-Chloroimidazo[1,2-c]pyrimidin-2-amine

Cat. No.: B15225238
M. Wt: 168.58 g/mol
InChI Key: IQDGZNOSSUUQER-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-c]pyrimidin-2-amine is a versatile nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. As a synthetic bioisostere of purine bases, this fused bicyclic core structure is a key intermediate for constructing novel small molecules with diverse physiological activities . Research into analogous imidazo[1,2-a]pyrimidine derivatives has demonstrated significant potential in anticancer applications, with some compounds acting as kinase inhibitors relevant to malignancy treatment . Furthermore, molecular docking studies suggest that related structures exhibit promising binding mechanisms to fungal enzyme targets such as CYP51, indicating potential value as novel antifungal agents against pathogens like Candida albicans . The synthetic accessibility of the imidazo[1,2-a]pyrimidine scaffold through various chemosynthetic methodologies, including multicomponent reactions and carbon-nitrogen bond-forming strategies, makes this compound a valuable building block for further functionalization and library development . This reagent provides researchers with a critical starting material for exploring new chemosynthetic strategies and developing potential therapeutic candidates for autoimmune diseases, organ transplant rejection, and other conditions mediated by kinase pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

7-chloroimidazo[1,2-c]pyrimidin-2-amine

InChI

InChI=1S/C6H5ClN4/c7-4-1-6-10-5(8)2-11(6)3-9-4/h1-3H,8H2

InChI Key

IQDGZNOSSUUQER-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN2C1=NC(=C2)N)Cl

Origin of Product

United States

Preclinical Pharmacological and Biological Investigations of 7 Chloroimidazo 1,2 C Pyrimidin 2 Amine Analogues

In Vitro Biological Activity Screening Platforms

Initial preclinical evaluation of novel chemical entities involves a battery of in vitro screening assays to determine their biological activity and identify promising candidates for further development. For analogues of 7-Chloroimidazo[1,2-c]pyrimidin-2-amine, these platforms primarily consist of cell-based, enzyme-based, and receptor-binding assays.

Cell-Based Assays for Proliferation, Viability, and Specific Cellular Responses

Cell-based assays are fundamental in determining the cytotoxic and anti-proliferative effects of imidazo[1,2-c]pyrimidine (B1242154) analogues on various cell lines, particularly cancer cells. Techniques such as the MTT assay, which measures metabolic activity as an indicator of cell viability, are commonly employed. nih.govnih.gov For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were evaluated against human colon colorectal (HCT116) and breast cancer (MCF-7) cell lines, with one compound showing EC₅₀ values of 89.24 µM and 89.37 µM, respectively. nih.gov Similarly, novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) were tested against the HCC1937 breast cancer cell line, yielding IC₅₀ values of 45 µM, 47.7 µM, and 79.6 µM, respectively. nih.gov

Other methods like the crystal violet assay, which stains the DNA of adherent cells, have been used to assess the cytotoxicity of benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine (B1208166) derivatives against hepatocellular carcinoma (HepG2) and MCF-7 cell lines. ekb.eg Further studies on imidazo[1,2-a]pyrimidine derivatives demonstrated significant growth inhibition against MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values for the most potent compounds ranging from 35.1 to 43.4 µM. researchgate.net

The data below summarizes the cytotoxic activity of various analogues across different cancer cell lines.

Enzyme-Based Assays for Inhibition and Activation Profiling

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Analogues of the imidazo[1,2-c]pyrimidine scaffold have been extensively profiled for their ability to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov For example, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones were identified as inhibitors of cyclin-dependent kinase 2 (CDK2), with compounds displaying micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov Imidazo[1,2-b]pyridazines have also been reported as potent and selective inhibitors of CDKs. researchgate.net

Further studies have shown that imidazo[1,2-c]pyrimidine derivatives can potently inhibit Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70k Da (ZAP-70), which are critical in B-cell and T-cell activation. nih.gov Other related scaffolds, such as pyrido[2,3-d]pyrimidines, have demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Additionally, some pyrimidine (B1678525) nucleoside analogues have been found to target enzymes in mycobacteria, such as thymidylate synthase (TS) and thymidine monophosphate kinase (TMPK). mdpi.com

Receptor Binding and Modulation Studies

The structural similarity of imidazo-pyrimidine scaffolds to endogenous purines allows them to interact with purinergic receptors, such as adenosine receptors (ARs). A series of triazoloquinazoline derivatives, which share structural features, were evaluated for their binding affinity at human A₃ adenosine receptors. The parent compound, CGS15943, demonstrated a high affinity with a Kᵢ value of 14 nM. nih.gov Its N-propionyl derivative showed even higher affinity (Kᵢ = 7.7 nM) and selectivity for the A₃ subtype. nih.gov

Isomeric triazolopyridine derivatives have also been compared for their ability to inhibit the human adenosine A₂ₐ (hA₂ₐ) receptor and for their selectivity against the human adenosine A₁ (hA₁) receptor. nih.gov Computational studies on other imidazo[1,2-a]pyrimidine derivatives have predicted binding affinity for the human angiotensin-converting enzyme 2 (ACE2) and the SARS-CoV-2 spike protein, suggesting potential roles beyond traditional kinase or receptor targets. nih.gov Furthermore, the broad pharmacological profile of imidazo[1,2-a]pyrimidines includes activity as benzodiazepine receptor agonists. nih.gov

Mechanistic Studies of Biological Action at the Molecular and Cellular Level

Following initial screening, mechanistic studies are conducted to understand how these compounds exert their biological effects. This involves identifying specific molecular targets and elucidating the downstream cellular signaling pathways that are modulated.

Identification and Validation of Molecular Targets (e.g., Kinases, Enzymes, Receptors)

The diverse biological activities of imidazo[1,2-c]pyrimidine analogues stem from their ability to interact with a range of molecular targets. nih.gov Kinases are a prominent target class. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been confirmed to bind to the ATP pocket of CDK2, with co-crystal structures revealing key hydrogen bonding interactions. nih.gov Similarly, imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases and Interleukin-1 receptor-associated kinase 4 (IRAK4). semanticscholar.orgresearchgate.net The Syk family of kinases, including Syk and ZAP-70, are also validated targets for imidazo[1,2-c]pyrimidine derivatives. nih.gov

Beyond kinases, other enzymes such as xanthine oxidase are inhibited by 1,2,4-triazolo[1,5-a]pyrimidine analogues. nih.gov In the context of infectious diseases, enzymes like thymidylate synthase in mycobacteria are targets for related pyrimidine derivatives. mdpi.com Receptor targets, primarily adenosine receptor subtypes (A₁ and A₃), have been validated through competitive binding assays for triazoloquinazoline and triazolopyridine derivatives. nih.govnih.gov

Elucidation of Molecular Pathways and Cellular Signaling Cascade Modulation (e.g., cell cycle arrest, apoptosis induction)

The interaction of imidazo[1,2-c]pyrimidine analogues with their molecular targets triggers downstream effects on cellular signaling pathways, often culminating in desired therapeutic outcomes like cancer cell death. A common mechanism is the induction of apoptosis (programmed cell death). One imidazo[1,2-a]pyridine compound was shown to induce the extrinsic apoptosis pathway, evidenced by increased activity of caspase 7, caspase 8, and cleavage of PARP. nih.gov Other studies on related compounds demonstrated activation of the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential and increased caspase-9 activity. nih.govscienceopen.com

Modulation of cell cycle progression is another key mechanism. Certain imidazo[1,2-a]pyridine derivatives cause cell cycle arrest by increasing the expression of tumor suppressor proteins p53 and the cyclin-dependent kinase inhibitor p21. nih.govnih.gov This prevents cancer cells from proceeding through the cell cycle and proliferating. waocp.org Furthermore, these compounds can inhibit critical survival pathways, such as the AKT/mTOR pathway, which is often hyperactivated in cancer. nih.gov In the context of inflammation, imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Enzyme Inhibition Kinetics and Selectivity Profiling

Derivatives of the imidazo[1,2-c]pyrimidine scaffold have been investigated as inhibitors of various enzymes. For instance, certain pyrimidine derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), an important consideration for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov The inhibition kinetics of these compounds are often characterized by determining their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

In the context of anticancer research, imidazo[1,2-a]pyrimidine derivatives have been screened against kinases like B-Raf, which are crucial in cellular signaling pathways. nih.gov Furthermore, some quinoline-based anticancer agents, which share structural similarities with fused heterocyclic systems, act as kinase inhibitors against various growth factor receptors. mdpi.com The selectivity of these compounds for their target enzymes over other related enzymes is a critical aspect of their preclinical profiling to minimize off-target effects.

Efficacy in Preclinical Disease Models (Excluding Clinical Human Trial Data)

Analogues of this compound have shown promising anticancer activity across a variety of cancer cell lines. Studies have reported the cytotoxic effects of imidazo[1,2-c]pyrimidine derivatives against human cancer cell lines, with some aryl-substituted derivatives demonstrating significant IC50 values. nih.gov

For example, imidazo[2,1-b]pyridine/pyrimidine chalcone derivatives have exhibited potent anticancer activity with GI50 values in the micromolar range. rsc.org One promising compound from this series was found to induce G1 cell cycle arrest in the MCF-7 breast cancer cell line. rsc.org It also triggered apoptosis, as evidenced by the upregulation of p27 and TNFR1 proteins and the downregulation of procaspase-9. rsc.org Similarly, novel imidazo[1,2-a]pyridine compounds have been shown to have anticancer effects against the HCC1937 breast cancer cell line. nih.gov

The anticancer potential of these compounds has been evaluated in various cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov In some cases, these compounds have shown efficacy against multidrug-resistant cancer cell lines. nih.gov

Table 1: Anticancer Activity of Imidazo[1,2-c]pyrimidine Analogues in Various Cancer Cell Lines

Compound Type Cell Line(s) Observed Effect Reference(s)
Aryl-substituted imidazo[1,2-c]pyrimidin-5(6H)-one Various human cancer cell lines Promising cytotoxic action nih.gov
Imidazo[2,1-b]pyridine/pyrimidine chalcone derivatives MCF-7 (breast cancer) Induced G1 cell cycle arrest and apoptosis rsc.org
Imidazo[1,2-a]pyridine derivatives HCC1937 (breast cancer) Anticancer activities nih.gov
Imidazo pyrimidine scaffold 60 different cell lines (NCI) Good anticancer effects ekb.eg
7-chloro-4-aminoquinoline-benzimidazole hybrids CaCo-2, MCF-7, CCRF-CEM, HuT78, THP-1, Raji Strong cytotoxic activity, cell cycle suppression mdpi.comresearchgate.net

The imidazo[1,2-c]pyrimidine scaffold has been a source of novel antimicrobial agents. Chalcone derivatives of imidazo[1,2-c]pyrimidine have demonstrated antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. ekb.eg Some of these compounds also exhibited antifungal activity against Candida albicans and Aspergillus flavus. ekb.eg

One particular chalcone derivative showed significant antibacterial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli when compared to the standard drug ampicillin. ekb.eg Another compound displayed notable antifungal activity against C. albicans and A. flavus in comparison to clotrimazole. ekb.eg The antimicrobial screening of a series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines revealed that 5-n-octylaminoimidazo[1,2-a]pyrimidine had significant activity against a broad range of microorganisms. nih.gov

Table 2: Antimicrobial Spectrum of Imidazo[1,2-c]pyrimidine Analogues

Compound/Derivative Bacterial Strains Fungal Strains Reference(s)
Chalcone derivatives P. aeruginosa, B. subtilis, E. coli, S. aureus C. albicans, A. flavus ekb.eg
5-n-Octylaminoimidazo[1,2-a]pyrimidine Various microorganisms Not specified nih.gov
Nicotinoyl compounds S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa Not specified mdpi.com
7-hydrazino-8-hydroxyquinoline derivatives S. aureus C. albicans mdpi.com

The antiviral potential of imidazo[1,2-c]pyrimidine analogues has been an area of active research. Imidazo[1,2-a]pyrimidine derivatives have been investigated for their ability to block the entry of SARS-CoV-2 into cells by potentially inhibiting human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.gov

While direct studies on this compound are limited, the broader class of pyrimidine analogues has been explored for antiviral activity against various viruses. For instance, pyrimidine biosynthetic inhibitors have been shown to synergize with nucleoside analogues to combat SARS-CoV-2. nih.govresearchgate.net The mechanism often involves the inhibition of viral replication by interfering with RNA-dependent RNA polymerase. nih.govresearchgate.net Some p97 inhibitors, which are being evaluated as antiviral agents, have shown activity against SARS-CoV-2. mdpi.com

The anti-inflammatory properties of imidazo[1,2-c]pyrimidine derivatives are a significant aspect of their preclinical evaluation. Certain pyrimidine derivatives have been identified as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs. nih.gov These compounds have been shown to reduce the levels of free radicals, indicating antioxidant properties that can contribute to their anti-inflammatory effects. nih.gov

In studies involving breast and ovarian cancer cell lines, a novel imidazo[1,2-a]pyridine derivative, both alone and in combination with curcumin, demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Additionally, some pyrimidine and pyrimidopyrimidine derivatives have been studied for their in vitro anti-inflammatory activity using methods like membrane stabilization or anti-hemolytic assays. nih.gov

Analogues of the imidazo[1,2-c]pyrimidine scaffold have been investigated for their potential activity within the central nervous system. For example, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein γ-8. nih.gov This has implications for conditions like epilepsy, with some compounds showing anticonvulsant effects in preclinical models. nih.gov

Furthermore, the potential for cholinesterase inhibition has been explored with related heterocyclic structures. Novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines have been evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, which is relevant for the treatment of Alzheimer's disease. nih.gov One compound in this series showed potent inhibition of both AChE and BuChE. nih.gov

Antituberculosis Activity Against Mycobacterium tuberculosis Strains (e.g., drug-susceptible, multidrug-resistant)

Analogues of the imidazo[1,2-c]pyrimidine scaffold, particularly the isomeric imidazo[1,2-a]pyridines, have been identified as potent inhibitors of Mycobacterium tuberculosis (M. tuberculosis). nih.gov High-throughput screening campaigns have highlighted imidazo[1,2-a]pyridines as promising lead molecules, demonstrating significant activity against both drug-sensitive and resistant strains of M. tuberculosis. nih.govnih.gov For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed potent in vitro activity against replicating, non-replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) M. tuberculosis strains, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. nih.gov

The mechanism of action for some of these analogues has been identified as the inhibition of the ubiquinol cytochrome C reductase (QcrB), a crucial component of the electron transport chain involved in energy generation. nih.govnih.gov Spontaneous resistant mutants generated against imidazo[1,2-a]pyridine inhibitors showed mutations in the qcrB gene, confirming this target. nih.gov Further chemical exploration led to the development of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, which exhibited excellent activity against drug-susceptible M. tuberculosis and were also effective against MDR strains. nih.gov

Other related heterocyclic systems have also shown promise. For example, 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine (B8389632) derivatives, which share a fused imidazole (B134444) ring system, demonstrated remarkable activity against a panel of clinical isolates, with some compounds showing MIC₉₀ values below 0.5 μM. nih.govresearchgate.net These compounds were also effective in reducing mycobacterial burden in infected macrophages, outperforming reference drugs like rifampicin and pretomanid. nih.govresearchgate.net The proposed mechanism for these nitroimidazooxazines involves interaction with the deazaflavin-dependent nitroreductase (Ddn). nih.govresearchgate.net

The broader pyrimidine scaffold, a core component of the title compound, is also recognized for its antitubercular potential. mdpi.commdpi.com Studies on various pyrimidine derivatives have demonstrated their ability to inhibit the growth of M. tuberculosis, with activity dependent on the nature and position of substituents. mdpi.com

Compound ClassM. tuberculosis Strain(s)Activity (MIC)Target/Mechanism
Imidazo[1,2-a]pyridines (IP 1-4)Drug-sensitive, MDR, XDR0.03 to 5.0 µMQcrB
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating, Non-replicating, MDR, XDR0.07 to 2.2 µMNot specified
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-sensitive, MDR0.069–0.174 μMQcrB
Imidazo[2,1-b] nih.govnih.govoxazine carbamatesH37Rv, Clinical MDR isolates0.18–1.63 μM (<0.5 µM for some)Ddn Interaction
2-chloro-5-n-nonylpyrimidineH37Ra99% inhibition at 200 µg/mLNot specified

Antiparasitic Activity (e.g., Cryptosporidium parvum)

The potential of imidazo-pyrimidine analogues and related heterocyclic structures extends to antiparasitic applications, including activity against the protozoan parasite Cryptosporidium parvum (C. parvum), a significant cause of diarrheal disease. nih.govbiorxiv.org While direct studies on this compound are limited, research on related scaffolds like benzimidazoles provides a strong rationale for their investigation. Benzimidazoles are a well-established class of antiparasitic agents, and certain derivatives have been shown to reduce the developmental stages of C. parvum in vitro. nih.gov

Thiazolides, such as nitazoxanide, are used in the treatment of cryptosporidiosis. nih.gov A prodrug, aminoxanide, which is a soluble amino-acid ester of the active metabolite tizoxanide, has demonstrated significant, dose-dependent inhibition of C. parvum development in cell culture models. nih.gov In an in vivo model using immunosuppressed gerbils, aminoxanide administered parenterally was shown to be effective in reducing oocyst excretion and improving intestinal pathology, highlighting the potential for systemically available agents. nih.gov

The broader triazolopyrimidine scaffold has been investigated for its antiprotozoal activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com This indicates that the fused pyrimidine heterocyclic system is a viable pharmacophore for targeting protozoan infections. mdpi.com Systematic studies on benzimidazole derivatives against other protozoa like Trichomonas vaginalis and Giardia intestinalis have further established the utility of this structural class in antiparasitic drug discovery. rsc.org

Immunomodulatory Properties

Derivatives of the imidazo[1,2-c]pyrimidine scaffold have been investigated for their potential as immunomodulatory agents. This activity is linked to their ability to inhibit non-receptor protein tyrosine kinases, specifically Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70). nih.gov These kinases are critical for signal transduction in B-cells and T-cells, respectively, and play a central role in allergic and autoimmune responses. nih.gov

Inhibitors of the Syk family are considered potential therapeutic agents for a range of autoimmune diseases and allergic disorders. nih.gov Research has shown that imidazo[1,2-c]pyrimidine derivatives can potently inhibit both Syk and ZAP-70 kinases in vitro. nih.gov The oral administration of one such analogue in a mouse model resulted in the suppression of both the passive cutaneous anaphylaxis reaction and Concanavalin A-induced IL-2 production, demonstrating in vivo efficacy. nih.gov This suggests that the scaffold can modulate immune responses by interfering with key signaling pathways in immune cells. nih.gov Furthermore, various pyrimidine and pyrimidopyrimidine derivatives have been reported to possess anti-inflammatory activities, which complements their potential as immunomodulators. nih.gov

Gastrointestinal and Antiulcer Activity

Analogues of the core scaffold have demonstrated significant gastrointestinal and antiulcer properties. A study focused on a series of imidazo[1,2-a]pyridinylbenzoxazoles and their 5,6,7,8-tetrahydro derivatives, which are structurally related to imidazo[1,2-c]pyrimidines, revealed potent anti-stress ulcer activity in rat models. nih.gov

Several of these compounds were found to be more active than reference drugs such as sucralfate, cimetidine, and ranitidine. nih.gov In addition to protecting against stress-induced ulcers, some of the synthesized derivatives exhibited strong protective effects against gastric lesions induced by ethanol. nih.gov This suggests a cytoprotective mechanism in addition to any potential effects on gastric acid secretion. The structure-activity relationships of these compounds were explored, indicating that specific substitutions on the heterocyclic system are key to their antiulcer efficacy. nih.gov

Structure-Activity Relationship (SAR) Analysis and Pharmacophore Mapping

Correlation of Structural Features with Biological Potency and Selectivity

The biological activity of imidazo[1,2-c]pyrimidine analogues and related heterocyclic systems is highly dependent on their structural features. Structure-activity relationship (SAR) studies across various therapeutic targets have identified key determinants of potency and selectivity.

Antituberculosis Activity: For imidazo[2,1-b] nih.govnih.govoxazine carbamate derivatives, SAR analysis revealed that the presence of a trifluoromethyl substituent on a phenyl or pyridine ring was important for potent antimycobacterial activity. researchgate.net Furthermore, compounds with higher lipophilicity, such as those bearing a piperidine or thiomorpholine ring, were more active than less lipophilic morpholine analogues. researchgate.net In a series of imidazo[1,2-a]pyridine amide-cinnamamide hybrids, the linker length between the two pharmacophores was crucial, with a shorter ethylidyne linker conferring greater potency than a longer propylidyne one. mdpi.com

Antiparasitic Activity: In the development of benzimidazole derivatives as antiparasitic agents, systematic SAR analysis has been crucial. rsc.org The specific substitutions on the benzimidazole ring system dictate the potency and spectrum of activity against different protozoa like Trichomonas vaginalis and Giardia intestinalis. rsc.org For 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs active against Plasmodium falciparum, substitutions at positions 2 and 5 of the triazolopyrimidine core and on the 7-amino group were found to be critical for activity. mdpi.com

Other Activities: For imidazo[1,2-c]pyrimidine-based Syk kinase inhibitors, specific substitutions are required to achieve high potency and oral efficacy. nih.gov In a series of 2-pyrazolylpyrimidinones, modifications to the pyrimidinone ring showed that both nitrogens were essential for antitubercular activity. nih.gov Replacing a phenyl ring with a pyridine ring improved solubility, albeit with some loss in activity. nih.gov For pyridine derivatives with antiproliferative activity, the presence of oxygen and nitrogen-containing groups like -OH, -OCH₃, and -NH₂ was found to enhance activity. mdpi.com

Compound SeriesKey Structural FeatureImpact on Biological Activity
Imidazo[2,1-b] nih.govnih.govoxazinesTrifluoromethyl groupIncreased antitubercular potency
Imidazo[2,1-b] nih.govnih.govoxazinesPiperidine/Thiomorpholine vs. MorpholineHigher lipophilicity correlated with higher activity
Imidazo[1,2-a]pyridine hybridsEthylidyne vs. Propylidyne linkerShorter linker increased antitubercular potency
2-PyrazolylpyrimidinonesPyridine vs. Phenyl ringImproved solubility, slightly decreased activity
Pyridine derivatives-OH, -OCH₃, -NH₂ groupsEnhanced antiproliferative activity
1,2,4-Triazolo[1,5-a]pyrimidinesSubstitutions at C2, C5, and N7Critical for anti-plasmodial activity

Identification of Key Pharmacophoric Elements and Substituent Effects

Pharmacophore mapping is a computational method used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. science.govnih.gov This approach is critical in understanding ligand-receptor interactions and designing new, more potent molecules. nih.gov

For scaffolds related to this compound, pharmacophore models have been developed to guide drug discovery. For a series of benzothiazinone derivatives targeting the M. tuberculosis enzyme DprE1, a pharmacophore model (AHHRR_1) was generated. nih.gov This model identified key features including a hydrogen bond acceptor (from a carbonyl group), two hydrophobic features, and two aromatic rings as essential for potent inhibition. nih.gov The distances between these features were precisely calculated, providing a template for designing new inhibitors. nih.gov

In another study on antiplasmodial compounds, a detailed SAR investigation led to the development of a pharmacophore model. unimi.it This work highlighted the importance of an amide system (C=O-NH) for forming hydrogen bonds, the critical role of a pyrrolidine residue, and the impact of stereochemistry on biological activity. unimi.it The elimination of certain structural motifs led to a complete loss of activity, confirming their identity as key pharmacophoric elements. unimi.it The goal of such studies is often to optimize properties like ligand lipophilic efficiency (LLE) by modifying substituents to increase polarity and improve druggability without sacrificing potency. unimi.it

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